molecular formula C10H4Cl3FN2O B1607595 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one CAS No. 72396-65-7

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B1607595
CAS No.: 72396-65-7
M. Wt: 293.5 g/mol
InChI Key: DPDKBLILZSKEND-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate chlorinated and fluorinated aromatic precursors with pyridazinone intermediates. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using chlorinated and fluorinated benzene derivatives.

    Cyclization reactions: Forming the pyridazinone ring structure under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Catalysts and solvents: To optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    Gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Lacks the additional chlorine and fluorine substituents.

    3-Chloro-4-fluorophenylpyridazin-3(2H)-one: Missing the dichloro substitution on the pyridazinone ring.

Uniqueness

4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4,5-dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3FN2O/c11-6-3-5(1-2-8(6)14)16-10(17)9(13)7(12)4-15-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDKBLILZSKEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371450
Record name 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72396-65-7
Record name 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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